

Introduction: Unveiling a Chiral Scaffold of Therapeutic Potential

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Compound of Interest

Compound Name: (R)-5-Methyl-indan-1-ylamine

Cat. No.: B15072340

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(R)-5-Methyl-2,3-dihydro-1H-inden-1-amine is a chiral primary amine built upon a substituted indane framework.[1] While specific research on this particular molecule is not extensively published, its structural architecture is of significant interest in medicinal chemistry. The indane moiety is a privileged scaffold found in numerous biologically active compounds. Notably, the closely related compound, Rasagiline, an (R)-N-propargyl-1-aminoindan, is a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[2][3] This precedent underscores the potential of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine as a valuable chiral building block for the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the known properties of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine and proposes scientifically grounded methodologies for its synthesis, chiral resolution, and analytical characterization. The insights presented herein are curated to empower researchers in their exploration of this promising molecule and its derivatives in drug discovery programs.

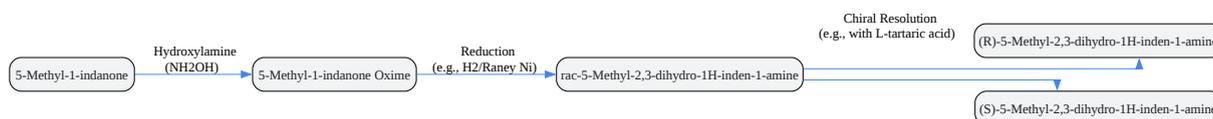
Physicochemical Properties

A summary of the key physicochemical properties of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine is presented below. These properties are essential for its handling, formulation, and integration into synthetic workflows.

Property	Value	Source
CAS Number	1212975-55-7	N/A
Molecular Formula	C ₁₀ H ₁₃ N	[1]
Molecular Weight	147.22 g/mol	[1]
IUPAC Name	(1R)-5-methyl-2,3-dihydro-1H-inden-1-amine	[1]
SMILES	CC1=CC2=C(C=C1)N	[1]
Predicted Form	Solid or liquid	N/A
Predicted Solubility	Soluble in organic solvents such as methanol, ethanol, and dichloromethane.	N/A

Proposed Synthesis Pathway

A plausible and efficient synthesis of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine can be envisioned starting from commercially available 5-methyl-1-indanone. The proposed pathway involves the formation of an oxime, followed by reduction to the racemic amine, and subsequent chiral resolution to isolate the desired (R)-enantiomer.



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Caption: Proposed synthesis of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine.

Step-by-Step Experimental Protocol: Synthesis of Racemic 5-Methyl-2,3-dihydro-1H-inden-1-amine

Part 1: Oximation of 5-Methyl-1-indanone

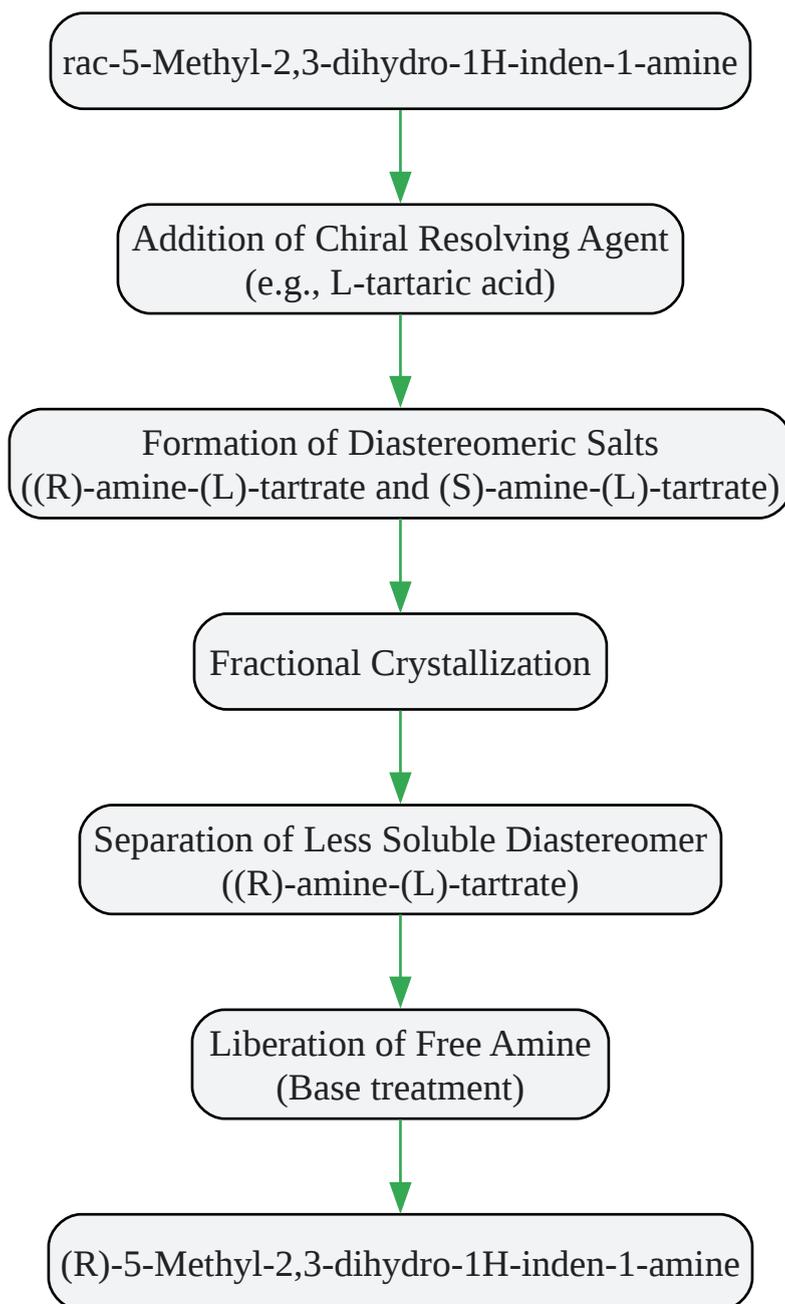
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-1-indanone in a suitable solvent such as ethanol.
- **Reagent Addition:** Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the flask. The base is crucial to liberate free hydroxylamine from its salt.
- **Reaction Conditions:** Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude 5-methyl-1-indanone oxime. Purification can be achieved by recrystallization.

Part 2: Reduction of 5-Methyl-1-indanone Oxime

- **Reaction Setup:** In a hydrogenation vessel, dissolve the 5-methyl-1-indanone oxime in a suitable solvent like ethanol or methanol.
- **Catalyst Addition:** Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).
- **Hydrogenation:** Subject the mixture to a hydrogen atmosphere (typically 50 psi) and stir vigorously at room temperature. The progress of the reduction can be monitored by TLC or by the cessation of hydrogen uptake.^[4]
- **Work-up and Isolation:** After the reaction is complete, carefully filter the catalyst. Concentrate the filtrate under reduced pressure to yield the crude racemic 5-methyl-2,3-dihydro-1H-inden-1-amine.

Chiral Resolution: Isolating the (R)-Enantiomer

The separation of enantiomers is a critical step to obtain the biologically active stereoisomer. Chiral resolution via the formation of diastereomeric salts is a well-established and scalable method.[5][6]



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Caption: Workflow for the chiral resolution of the racemic amine.

Step-by-Step Experimental Protocol: Chiral Resolution

- **Salt Formation:** Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as L-tartaric acid, in the same solvent.
- **Crystallization:** Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salts will begin to precipitate. The mixture is typically heated to ensure complete dissolution and then slowly cooled to allow for fractional crystallization. The salt of one enantiomer is generally less soluble and will crystallize out preferentially.
- **Isolation of Diastereomeric Salt:** Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric excess of the crystallized salt can be determined at this stage. Further recrystallizations may be necessary to achieve high optical purity.^[6]
- **Liberation of the Free Amine:** Suspend the diastereomeric salt in water and add a base (e.g., sodium hydroxide) to deprotonate the amine.
- **Extraction and Purification:** Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically pure (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemistry of the final compound.

Analytical Technique	Expected Data
¹ H NMR	Aromatic protons in the 7.0-7.5 ppm region, aliphatic protons of the indane ring system between 1.5-3.5 ppm, and a singlet for the methyl group around 2.3 ppm. The amine protons will appear as a broad singlet.
¹³ C NMR	Signals corresponding to the aromatic and aliphatic carbons of the 5-methyl-indane core.
Mass Spectrometry (MS)	A molecular ion peak [M+H] ⁺ corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy	Characteristic N-H stretching vibrations for the primary amine group around 3300-3400 cm ⁻¹ .
Chiral High-Performance Liquid Chromatography (HPLC)	Separation of the (R) and (S) enantiomers on a chiral stationary phase (e.g., polysaccharide-based columns), allowing for the determination of enantiomeric excess (% ee). ^{[7][8]}

Potential Applications in Drug Discovery and Medicinal Chemistry

The (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine scaffold is a promising starting point for the development of novel therapeutics, particularly in the area of neuroscience.

- **Monoamine Oxidase (MAO) Inhibitors:** Given its structural similarity to Rasagiline, derivatives of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine could be potent and selective MAO-B inhibitors for the treatment of Parkinson's disease and other neurodegenerative disorders.^[3]
- **Other CNS Targets:** The indane nucleus can be functionalized to interact with a variety of central nervous system (CNS) receptors and enzymes, making this compound a versatile intermediate for exploring new treatments for depression, anxiety, and other neurological conditions.



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Caption: Role as a building block in a drug discovery pipeline.

Safety and Handling

As an amine-containing compound, (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[9]
- Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.[9]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]
- First Aid: In case of skin or eye contact, flush with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[9]

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